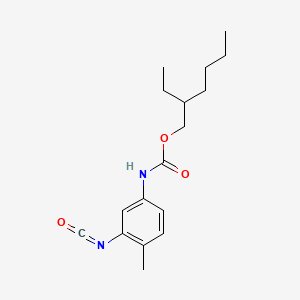
Carbamic acid, N-(3-isocyanato-4-methylphenyl)-, 2-ethylhexyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, N-(3-isocyanato-4-methylphenyl)-, 2-ethylhexyl ester: is a chemical compound with the molecular formula C17H24N2O3 and a molecular weight of 304.38406 g/mol . This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Carbamic acid, N-(3-isocyanato-4-methylphenyl)-, 2-ethylhexyl ester typically involves the reaction of 3-isocyanato-4-methylphenyl isocyanate with 2-ethylhexanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Carbamic acid, N-(3-isocyanato-4-methylphenyl)-, 2-ethylhexyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ester group can undergo substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted carbamates .
Applications De Recherche Scientifique
Carbamic acid, N-(3-isocyanato-4-methylphenyl)-, 2-ethylhexyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and as a building block for drug development.
Mécanisme D'action
The mechanism of action of Carbamic acid, N-(3-isocyanato-4-methylphenyl)-, 2-ethylhexyl ester involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- Carbamic acid, N-(3-isocyanato-4-methylphenyl)-, methyl ester
- Carbamic acid, N-(3-isocyanato-4-methylphenyl)-, ethyl ester
- Carbamic acid, N-(3-isocyanato-4-methylphenyl)-, butyl ester
Uniqueness: Carbamic acid, N-(3-isocyanato-4-methylphenyl)-, 2-ethylhexyl ester is unique due to its specific ester group, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .
Activité Biologique
Carbamic acid, N-(3-isocyanato-4-methylphenyl)-, 2-ethylhexyl ester (CAS Number: 51604-48-9) is a compound that has garnered attention for its potential biological activities, particularly in the context of its isocyanate group. This article delves into its biological activity, mechanisms of action, and implications for health and safety.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C₁₇H₂₄N₂O₃
- Molecular Weight: 304.38 g/mol
- InChIKey: VRKRJZXWTHSAFX-UHFFFAOYSA-N
This compound features an isocyanate group attached to a carbamate structure, which is significant for its reactivity and potential biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound primarily stems from its isocyanate functionality. Isocyanates are known to interact with nucleophilic sites in proteins, leading to various biological effects:
- Cytotoxicity: Isocyanates can induce cytotoxic effects in various cell types. Studies have shown that exposure to isocyanates can lead to apoptosis (programmed cell death) through oxidative stress pathways .
- Sensitization and Allergic Reactions: Isocyanates are recognized as potent sensitizers, capable of inducing allergic reactions upon inhalation or dermal exposure. This is particularly relevant in occupational settings where exposure to isocyanate-containing products occurs .
- Receptor Binding: Research indicates that compounds with isocyanate groups may bind to specific receptors involved in inflammatory responses, potentially leading to altered immune responses .
Case Studies and Research Findings
A variety of studies have investigated the biological activity of isocyanate compounds similar to this compound. Here are notable findings:
Health Implications
The health implications associated with this compound are significant due to its potential for causing respiratory sensitization and other adverse effects:
- Respiratory Health Risks: Inhalation exposure can lead to asthma-like symptoms and chronic respiratory conditions.
- Dermal Exposure Risks: Skin contact may result in dermatitis or other allergic reactions.
Propriétés
Numéro CAS |
51604-48-9 |
|---|---|
Formule moléculaire |
C17H24N2O3 |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
2-ethylhexyl N-(3-isocyanato-4-methylphenyl)carbamate |
InChI |
InChI=1S/C17H24N2O3/c1-4-6-7-14(5-2)11-22-17(21)19-15-9-8-13(3)16(10-15)18-12-20/h8-10,14H,4-7,11H2,1-3H3,(H,19,21) |
Clé InChI |
VRKRJZXWTHSAFX-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COC(=O)NC1=CC(=C(C=C1)C)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















